3,4,5-Trifluorophenylboronic acid
Overview
Description
3,4,5-Trifluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light brown crystalline powder .
Synthesis Analysis
The synthesis of this compound involves a Grignard reaction. After the reaction is initiated, the temperature rises rapidly and is then lowered to 10-15°C in an ice-water bath. The reaction continues at room temperature for 8 hours. After the reaction is over, the reaction solution is slowly poured into dilute hydrochloric acid. The liquids are then separated, and the aqueous phase is extracted twice. The organic phases are combined, dried with anhydrous sodium sulfate, spin dried, and recrystallized from ethyl chloride. This process yields this compound with a yield of 78% and a content of 99.6% .Molecular Structure Analysis
The molecular formula of this compound is C6H4BF3O2 . The molecular weight is 175.903 g/mol .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is used in the preparation of phenylboronic catechol esters and determination of Lewis acidity. It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3. Its melting point is 290-295 °C (lit.), and its boiling point is 263.6±50.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Catalysis in Organic Synthesis
3,4,5-Trifluorophenylboronic acid has been identified as a promoter for the amidation reaction between carboxylic acids and amines, showcasing its significance in organic synthesis (Kurihara, Ishihara, & Yamamoto, 1998). Additionally, its application in dipeptide synthesis through direct amidation of amino acid derivatives has been studied, where it was found effective, particularly in combination with o-nitrophenylboronic acid (Liu et al., 2013).
Role in Organometallic Chemistry
In organometallic chemistry, this compound has been utilized in the synthesis and structural characterization of diarylpalladium complexes. This application highlights its utility in creating complex metal-organic frameworks (Nishihara, Onodera, & Osakada, 2004).
Contribution to Material Science
In material science, a study involving the synthesis of 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives and their liquid crystalline difluoroboron complexes highlights the use of this compound in developing materials with specific thermo-morphologic properties (Giziroğlu, Nesrullajev, & Orhan, 2014).
Supramolecular Chemistry
A study on the cocrystal of this compound with urea provides insight into its potential in supramolecular chemistry, particularly in the formation of hetrosynthons and the study of molecular interactions (Kopczyńska et al., 2017).
Synthetic Chemistry
This compound has been mentioned in the context of Suzuki-Miyaura coupling reactions, particularly in the synthesis of polyfluorophenyl and 2-heteroaryl boronic acids, underlining its role in facilitating complex chemical syntheses (Kinzel, Zhang, & Buchwald, 2010).
Safety and Hazards
3,4,5-Trifluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .
Future Directions
3,4,5-Trifluorophenylboronic acid has been used in the preparation of phenylboronic catechol esters and determination of Lewis acidity, synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions . These applications suggest that it could have potential uses in various fields of chemistry and materials science.
Mechanism of Action
Target of Action
3,4,5-Trifluorophenylboronic acid is a type of fluorinated phenylboronic acid . It is often used as a reagent in organic synthesis and as an intermediate in pharmaceutical and chemical industries . The primary targets of this compound are various organic substrates in the context of Suzuki-Miyaura coupling reactions .
Mode of Action
The compound is known for its high reactivity and stability in air . It exhibits good positional and stereo-selectivity in Suzuki-Miyaura coupling reactions, where it acts as a ligand for palladium catalysts . In these reactions, various chemical functional groups remain unchanged, making it an important pathway for forming C-C bonds .
Biochemical Pathways
In organic synthesis reactions, this compound plays a crucial role in the formation of C-O, C-N, and C-S bonds . It is also used in C-H activation reactions and asymmetric catalysis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various reactions, such as Suzuki-Miyaura coupling, C-H activation, and the formation of C-O, C-N, and C-S bonds . It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .
Action Environment
The compound is relatively stable in air and insensitive to moisture, allowing for long-term storage . The reaction conditions are mild, and the yield is high . It should be stored in a dark place, sealed, and in a dry environment . It is also recommended to ensure adequate ventilation, especially in confined areas .
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370438 | |
Record name | 3,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143418-49-9 | |
Record name | (3,4,5-Trifluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4,5-trifluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4,5-Trifluorophenylboronic acid interesting for crystal engineering?
A: this compound exhibits a strong tendency to form cocrystals due to its ability to engage in various supramolecular synthons. [] For instance, it readily forms hydrogen bonds with urea, particularly favoring the syn-anti conformation for these interactions. [] This makes it a promising candidate for designing and controlling the solid-state structure of materials.
Q2: What unique hydrogen bonding pattern was observed in the cocrystal of this compound and urea?
A: In the cocrystal, this compound interacts with urea through O-H...O and N-H...O hydrogen bonds, forming layered structures. Interestingly, these layers are further connected by N-H...F hydrogen bonds, a feature not commonly observed in urea cocrystals. []
Q3: How can this compound be used in polymer chemistry?
A: this compound serves as a key building block for synthesizing highly fluorinated polymers. It can be converted to 2,2′-bis(3,4,5-trifluorophenyl)-4,4′-diaminodiphenyl ether (FPAPE), a diamine monomer used to prepare poly(ether-imide)s. [] These polymers possess desirable properties like high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability, making them attractive for high-performance applications. []
Q4: What catalytic activity does this compound exhibit?
A: this compound acts as a catalyst in the direct polycondensation of carboxylic acids and amines. [] Furthermore, it facilitates the reduction of carboxylic acids to alcohols when used in conjunction with sodium borohydride. [, ] This reaction proceeds through the in situ formation of an acyloxyboron intermediate, which is subsequently reduced by sodium borohydride. [] This method offers a mild and efficient pathway for carboxylic acid reduction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.